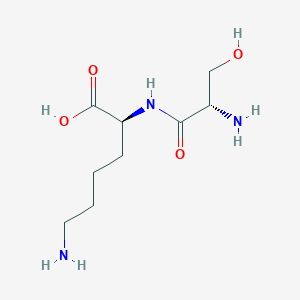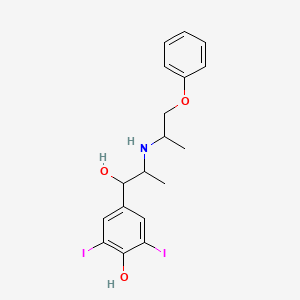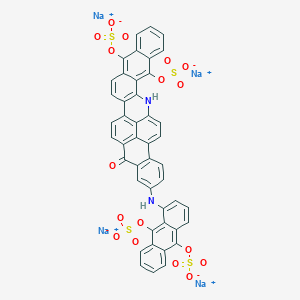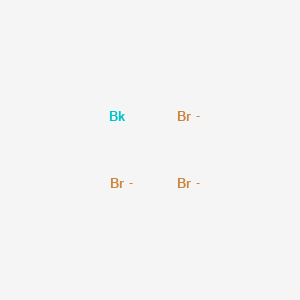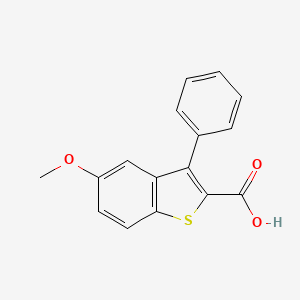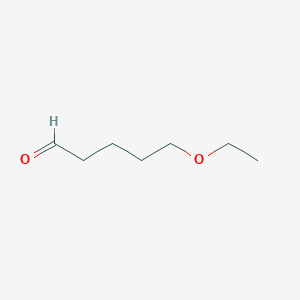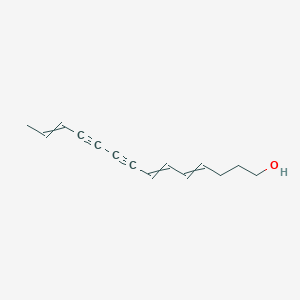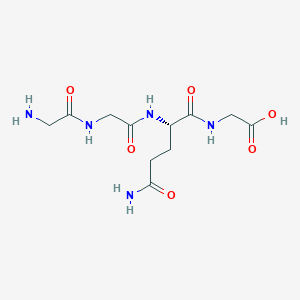
Glycylglycyl-L-glutaminylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycyl-L-glutaminylglycine is a peptide compound composed of glycine and glutamine residues It is a derivative of transglutaminase substrates and is known for its role in various biochemical processes
准备方法
Synthetic Routes and Reaction Conditions
Glycylglycyl-L-glutaminylglycine can be synthesized through peptide coupling reactions. One common method involves the use of carbobenzoxy-L-glutaminylglycine as a starting material. The synthesis typically involves the following steps:
Activation of the carboxyl group: The carboxyl group of carbobenzoxy-L-glutaminylglycine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling with glycine: The activated carboxyl group is then coupled with glycine in the presence of a base such as triethylamine (TEA) to form the desired peptide bond.
Deprotection: The carbobenzoxy protecting group is removed using hydrogenation or acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity.
化学反应分析
Types of Reactions
Glycylglycyl-L-glutaminylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions to yield individual amino acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the glutamine residue, leading to the formation of oxidized derivatives.
Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles, leading to the formation of modified peptides.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.
Substitution: Electrophilic reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Glycine and glutamine.
Oxidation: Oxidized derivatives of this compound.
Substitution: Modified peptides with substituted amino groups.
科学研究应用
Glycylglycyl-L-glutaminylglycine has several scientific research applications, including:
Biochemistry: It is used as a substrate in enzymatic assays to study the activity of transglutaminases and other enzymes involved in peptide bond formation and modification.
Molecular Biology: The compound is used in the synthesis of peptide-based probes and tags for studying protein-protein interactions and cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component of bioactive peptides.
Industry: The compound is used in the production of biocompatible materials, such as hydrogels and scaffolds, for tissue engineering and regenerative medicine.
作用机制
The mechanism of action of glycylglycyl-L-glutaminylglycine involves its interaction with enzymes and other molecular targets. The compound can act as a substrate for transglutaminases, which catalyze the formation of covalent bonds between the glutamine residue and lysine residues in proteins. This crosslinking activity is essential for various biological processes, including protein polymerization and stabilization.
相似化合物的比较
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues. It is the simplest peptide and is used as a buffer in biological systems.
Carbobenzoxy-L-glutaminylglycine: A protected form of glycylglycyl-L-glutaminylglycine used in peptide synthesis.
Glycyl-L-prolyl-L-glutamate: A tripeptide with potential therapeutic applications in neurodegenerative diseases.
Uniqueness
This compound is unique due to its specific sequence and the presence of both glycine and glutamine residues. This combination allows it to participate in various biochemical reactions and makes it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
13289-23-1 |
|---|---|
分子式 |
C11H19N5O6 |
分子量 |
317.30 g/mol |
IUPAC 名称 |
2-[[(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N5O6/c12-3-8(18)14-4-9(19)16-6(1-2-7(13)17)11(22)15-5-10(20)21/h6H,1-5,12H2,(H2,13,17)(H,14,18)(H,15,22)(H,16,19)(H,20,21)/t6-/m0/s1 |
InChI 键 |
QVNGKTLWRUYGJQ-LURJTMIESA-N |
手性 SMILES |
C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
规范 SMILES |
C(CC(=O)N)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


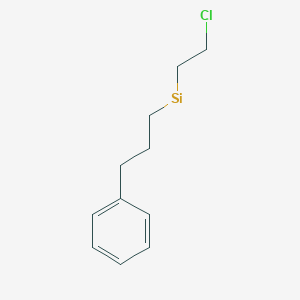

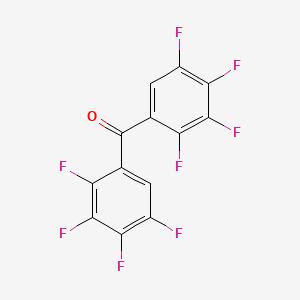
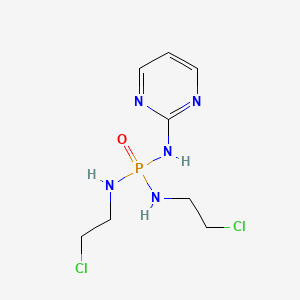
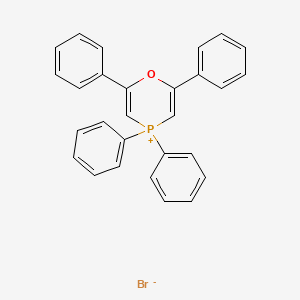
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
